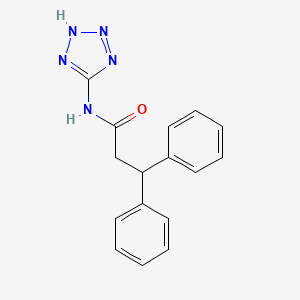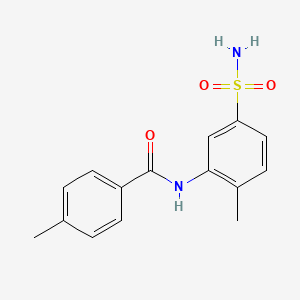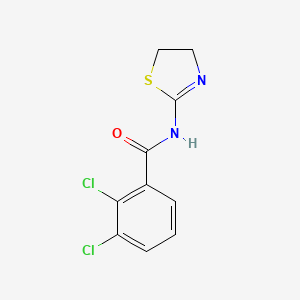![molecular formula C12H18N4O3 B10975208 N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B10975208.png)
N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE is a compound that features a pyrazole ring substituted with a nitro group and an ethyl chain, which is further connected to a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Alkylation: The nitrated pyrazole is alkylated with an appropriate alkyl halide to introduce the ethyl chain.
Amidation: The final step involves the reaction of the alkylated pyrazole with cyclohexanecarboxylic acid or its derivatives to form the desired amide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Reduction: 4-Amino-1H-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory and cancer pathways.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new catalysts and as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to inhibition of their activity. The cyclohexanecarboxamide moiety can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: A simpler analog with similar reactivity but lacking the ethyl and cyclohexanecarboxamide groups.
N-(4-Nitro-1H-pyrazol-1-yl)acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide group.
Uniqueness
N-[2-(4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-1-CYCLOHEXANECARBOXAMIDE is unique due to the presence of both the nitro-substituted pyrazole ring and the cyclohexanecarboxamide moiety. This combination of functional groups can provide enhanced biological activity and specificity compared to simpler analogs.
Properties
Molecular Formula |
C12H18N4O3 |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[2-(4-nitropyrazol-1-yl)ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C12H18N4O3/c17-12(10-4-2-1-3-5-10)13-6-7-15-9-11(8-14-15)16(18)19/h8-10H,1-7H2,(H,13,17) |
InChI Key |
XQZWKMBGMWRPBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methylfuran-2-carboxamide](/img/structure/B10975148.png)

![4-cyano-N,N-diethyl-5-{[3-(4-methoxyphenyl)propanoyl]amino}-3-methylthiophene-2-carboxamide](/img/structure/B10975163.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B10975171.png)

![1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea](/img/structure/B10975186.png)
-yl)methanone](/img/structure/B10975190.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![N-[1-(1-Adamantyl)-1H-pyrazol-3-YL]-2-(4-chloro-3-methyl-1H-pyrazol-1-YL)acetamide](/img/structure/B10975194.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B10975230.png)
